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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cy5.5-SE (Succinimidyl

Ester), a far-red fluorescent dye, for labeling antibodies and subsequent application in

immunofluorescence microscopy. The protocols detailed below are intended to serve as a

foundation for developing robust and reproducible staining procedures.

Introduction to Cy5.5-SE
Cyanine 5.5 (Cy5.5) is a synthetic fluorescent dye belonging to the cyanine family.[1][2] It is

characterized by its excitation and emission maxima in the far-red region of the electromagnetic

spectrum, making it particularly advantageous for immunofluorescence applications.[3][4] The

longer wavelength of Cy5.5 minimizes interference from autofluorescence commonly found in

biological specimens, leading to a higher signal-to-noise ratio and clearer images.[2][4] The

succinimidyl ester (SE) reactive group allows for the covalent conjugation of the dye to primary

amines (e.g., lysine residues) on proteins, such as antibodies.[1][5]

Key Features of Cy5.5-SE:

Far-Red Fluorescence: Reduces background from cellular autofluorescence.[2]

High Molar Extinction Coefficient: Indicates efficient light absorption.[6]

Good Quantum Yield: Contributes to a strong fluorescent signal.[3][6]
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NHS Ester Chemistry: Enables straightforward and efficient labeling of antibodies and other

proteins.[1][6]

Spectral Properties
Optimal performance in immunofluorescence microscopy relies on the correct configuration of

excitation sources and emission filters.

Parameter Wavelength/Value Reference

Excitation Maximum (λex) ~675 nm [3]

Emission Maximum (λem) ~694 nm [3]

Molar Extinction Coefficient (ε) 190,000 M⁻¹cm⁻¹ [3]

Quantum Yield (Φ) 0.28 [3]

Recommended Laser Line
633 nm HeNe or 647 nm diode

laser
[2]

Antibody Conjugation with Cy5.5-SE
This protocol outlines the covalent labeling of an antibody with Cy5.5-SE. The goal is to

achieve an optimal dye-to-antibody ratio, typically between 3 and 7, to maximize fluorescence

without causing solubility issues or signal quenching.[5]

Materials
Purified antibody (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)[1]

[5]

Cy5.5-SE

Anhydrous Dimethyl Sulfoxide (DMSO)[5]

1 M Sodium Bicarbonate

Desalting column (e.g., Sephadex G-25)[1]
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Store Conjugate
(4°C, protected from light)
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Workflow for conjugating antibodies with Cy5.5-SE.

Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL.[5] The

buffer should be free of primary amines (e.g., Tris or glycine). The pH of the antibody solution

should be adjusted to 8.5 ± 0.5 using 1 M sodium bicarbonate to facilitate the reaction with

the NHS ester.[1]

Cy5.5-SE Preparation: Immediately before use, dissolve the Cy5.5-SE in anhydrous DMSO

to a concentration of 10 mg/mL.[5]

Conjugation Reaction: Add the dissolved Cy5.5-SE to the antibody solution while gently

vortexing. A starting point for optimization is a molar ratio of dye to antibody between 3:1 and

7:1.[5] For a 5:1 molar ratio, add approximately 40 µg of Cy5.5 per mg of antibody.[5]

Incubation: Wrap the reaction tube in foil to protect it from light and incubate for 1 hour at

room temperature with gentle rotation.[1][5]

Purification: Separate the labeled antibody from the unconjugated dye using a desalting

column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored fraction to elute will
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be the Cy5.5-conjugated antibody.

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage,

consider adding a stabilizer like BSA and storing at -20°C or -70°C.

Determining Degree of Labeling (DOL)
The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the

protein) and 675 nm (for Cy5.5).

Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of adherent cells

using a Cy5.5-conjugated secondary antibody.

Materials
Cells grown on coverslips or in imaging plates

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)[7]

Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[7][8]

Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)[7]

Primary Antibody (specific to the target antigen)

Cy5.5-conjugated Secondary Antibody

Antifade Mounting Medium[4]
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Cell Preparation

Immunostaining

Final Steps
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(3x with PBS)
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Blocking
(1 hour at RT)
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(1-2 hours at RT or overnight at 4°C)
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(3x with PBST)

Secondary Antibody Incubation
(1-2 hours at RT, protected from light)
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(3x with PBST, in the dark)

Mount Coverslip
(Antifade mounting medium)

Image
(Fluorescence Microscope with Cy5.5 filter set)
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General workflow for immunofluorescence staining.
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Cell Preparation: Gently wash the cells three times with PBS to remove culture medium.[4]

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

[7]

Washing: Wash the cells three times with PBS for 5 minutes each.[7]

Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10

minutes.[4]

Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.[7]

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in

Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room

temperature or overnight at 4°C.[9]

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5

minutes each.[4]

Secondary Antibody Incubation: Dilute the Cy5.5-conjugated secondary antibody in Blocking

Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room

temperature, protected from light.[4][7]

Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[7]

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

[4]

Imaging: Visualize the staining using a fluorescence microscope equipped with an

appropriate filter set for Cy5.5.[4]

Application Example: Visualization of Cytoskeletal
Filaments
Cy5.5-conjugated phalloidin or antibodies against cytoskeletal proteins (e.g., tubulin, actin) can

be used to visualize the cellular architecture. The high signal-to-noise ratio of Cy5.5 is
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particularly beneficial for resolving fine filamentous structures.

Simplified Cytoskeletal Staining Logic

Cellular Target

Antibody Labeling

Detection

Cytoskeletal Protein
(e.g., Tubulin, Actin)

Primary Antibody
(e.g., Mouse anti-Tubulin)

Binds to

Cy5.5-conjugated Secondary Antibody
(e.g., Goat anti-Mouse Cy5.5)

Binds to

Far-Red Fluorescent Signal

Emits

Fluorescence Microscope
(Ex: ~675 nm, Em: ~694 nm)

Detected by

Click to download full resolution via product page

Detection of cytoskeletal proteins using Cy5.5.
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Problem Possible Cause
Suggested
Solution

Reference

High Background

Antibody

concentration too

high.

Titrate primary and

secondary antibodies

to determine the

optimal dilution.

[1][7]

Inadequate blocking.

Increase blocking time

or try a different

blocking agent (e.g.,

normal serum from

the secondary

antibody host

species).

[7][10]

Non-specific binding

of Cy5.5 dye.

Cyanine dyes can

bind non-specifically

to immune cells like

monocytes and

macrophages. Use

specialized blockers if

necessary.

[7]

Insufficient washing.

Increase the number

and duration of wash

steps.

[11]

Weak or No Signal Incorrect filter set.

Ensure the

microscope's

excitation and

emission filters are

appropriate for Cy5.5.

Photobleaching.

Minimize exposure to

light. Use an antifade

mounting medium.

[12]

Low antibody

concentration.

Increase the

concentration of the

[12]
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primary or secondary

antibody.

Incompatible primary

and secondary

antibodies.

Ensure the secondary

antibody is raised

against the host

species of the primary

antibody.

[12]

Over-fixation of tissue.

Reduce fixation time

or perform antigen

retrieval.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cy5.5-SE in
Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597321#using-cy5-5-se-in-immunofluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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